3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid
Description
3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid (CAS: 196953-80-7) is a synthetic benzoic acid derivative featuring a morpholino-dioxo moiety linked via an ethyl group to the benzoic acid core. The morpholino ring, substituted with two ketone groups at the 3- and 5-positions, introduces distinct electronic and steric properties.
Properties
IUPAC Name |
3-[2-(3,5-dioxomorpholin-4-yl)ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11-7-19-8-12(16)14(11)5-4-9-2-1-3-10(6-9)13(17)18/h1-3,6H,4-5,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRZQYIPKPXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CCC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with phosgene, resulting in the formation of 3,5-dioxomorpholine.
Alkylation: The morpholine derivative is then alkylated using an appropriate alkyl halide, such as ethyl bromide, to introduce the ethyl chain.
Coupling with Benzoic Acid: The final step involves coupling the alkylated morpholine derivative with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The carbonyl groups in the morpholine ring can be reduced to form hydroxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Benzoate derivatives.
Reduction: Hydroxyl derivatives of the morpholine ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzoic acid moiety can interact with active sites, while the morpholine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoic Acid Derivatives with Heterocyclic Substituents
Analysis :
- Morpholino vs.
- Linker Effects: The ethyl linker in the target compound provides conformational flexibility compared to rigid ureido or phenoxy linkers in analogs.
Analysis :
- Bioactivity : Natural analogs (e.g., ) exhibit antioxidant/antimicrobial properties, while the synthetic target may prioritize receptor-targeted interactions.
Complex Esters and Carbamates
Analysis :
- Lipophilicity: The target compound’s morpholino-dioxo group reduces lipophilicity compared to Giripladib’s trifluoromethyl and diphenylmethyl groups .
- Metabolic Stability: Ester-containing analogs (e.g., ) may undergo hydrolysis, whereas the target compound’s stability depends on the morpholino-dioxo moiety.
Biological Activity
3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including mechanisms of action, therapeutic potential, and safety profiles.
Chemical Structure and Properties
The compound features a benzoic acid backbone with a morpholine moiety substituted at the ethyl position. Its chemical structure can be represented as follows:
Research has indicated that compounds similar to this compound may interact with various biological targets, including enzymes involved in proteostasis and cellular signaling pathways.
- Proteasome and Autophagy Activation : A study highlighted that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Specifically, compounds with similar structures showed significant activation of cathepsins B and L, which are crucial for protein degradation and cellular homeostasis .
- Inhibition of Enzymatic Activity : The compound's structural features suggest potential interactions with various enzymes. For instance, it has been suggested that the carboxyl group may form salt bridges with active site residues in target enzymes, enhancing binding affinity and specificity .
Case Studies
- In Vitro Studies : In cell-based assays, derivatives of benzoic acids were found to induce proteasomal activity significantly. For example, compounds similar to this compound exhibited a notable increase in chymotrypsin-like activity at concentrations as low as 5 μM .
- Toxicity Assessments : Evaluations of cytotoxicity revealed that certain derivatives did not exhibit significant toxicity at concentrations up to 10 μg/mL when tested on human foreskin fibroblasts. This suggests a favorable safety profile for further development .
Comparative Biological Activity
| Compound | Activity Type | Concentration | Observed Effect |
|---|---|---|---|
| This compound | Cathepsin B Activation | 5 μM | Significant increase in enzymatic activity |
| Similar Benzoic Acid Derivative | Proteasome Activity | 10 μg/mL | Enhanced proteolytic function without cytotoxicity |
Therapeutic Potential
The biological activities of this compound suggest potential applications in several therapeutic areas:
- Anti-Aging Agents : By modulating proteostasis networks, this compound may serve as a candidate for developing anti-aging therapies.
- Neuroprotective Agents : Given its interaction with cathepsins involved in neurodegenerative processes, further investigation could reveal neuroprotective properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
